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Introduction: Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily

targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in the treatment of ALK-positive

non-small cell lung cancer (NSCLC).[1][4] Brigatinib also demonstrates inhibitory activity

against other kinases, including ROS1 and mutated forms of the Epidermal Growth Factor

Receptor (EGFR).[1][5][6] Despite its efficacy, both intrinsic and acquired resistance can limit

its clinical benefit. Identifying the genetic factors that modify sensitivity to Brigatinib is crucial for

understanding resistance mechanisms, discovering novel drug targets for combination

therapies, and developing patient stratification biomarkers.

A genome-wide CRISPR-Cas9 loss-of-function screen is a powerful, unbiased approach to

systematically identify genes whose inactivation results in either increased resistance or

enhanced sensitivity to a drug.[7][8] This application note provides a comprehensive overview

and detailed protocols for performing a CRISPR-Cas9 knockout screen to uncover genetic

modifiers of Brigatinib sensitivity in cancer cell lines.
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This table summarizes the inhibitory concentrations (IC50) of Brigatinib against various ALK-

positive cell lines and specific ALK resistance mutations, demonstrating its potent and broad

activity.

Cell Line /
Mutant

ALK
Fusion/Mutatio
n Status

Brigatinib IC50
(nmol/L)

Crizotinib IC50
(nmol/L)

Reference

H3122 EML4-ALK v1 10 120 [9]

STE-1 EML4-ALK v1 14 125 [9]

H2228 EML4-ALK v3 31 373 [10]

Ba/F3
EML4-ALK

L1196M
23 291 [11]

Ba/F3
EML4-ALK

G1202R
91 1,960 [11]

Ba/F3
EML4-ALK

C1156Y
14 200 [9]

Ba/F3
EML4-ALK

F1174L
47 376 [9]

Table 2: Potential Genetic Modifiers of ALK/EGFR
Inhibitor Sensitivity Identified in CRISPR Screens
This table lists candidate genes identified in published CRISPR screens that modulate

sensitivity to various ALK or EGFR inhibitors. These serve as examples of the types of "hits"

that could be expected from a screen with Brigatinib.
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Gene
Knockout

Associated
Inhibitor(s)

Effect on
Sensitivity

Pathway/Funct
ion

Reference

NF2
Alectinib,

Lorlatinib
Resistance

Tumor

Suppressor,

Hippo Pathway

[12]

PTEN
Alectinib,

Lorlatinib
Resistance

Tumor

Suppressor,

PI3K/AKT

Pathway

[12]

MIG6 (ERRFI1)
Alectinib,

Lorlatinib
Resistance

EGFR Negative

Regulator
[12]

MED12
Alectinib,

Lorlatinib
Resistance

Mediator

Complex,

Transcription

[12]

RIC8A Erlotinib Sensitization

G-alpha Protein

Activation, YAP

Signaling

[13][14]

ARIH2 Erlotinib Resistance
Cullin-5 E3

Complex
[13][14]

KEAP1
JQ1 (BET

inhibitor)
Sensitization

NRF2 Repressor,

Oxidative Stress
[8]

ATP2C1
JQ1 (BET

inhibitor)
Sensitization

Calcium/Mangan

ese Transporter
[8]

Signaling Pathways and Experimental Workflows
Brigatinib Mechanism of Action
Brigatinib primarily functions by binding to the ATP-binding pocket of the ALK protein, which

blocks its kinase activity and inhibits the autophosphorylation and activation of downstream

signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] These pathways

include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[15][16][17]
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Caption: ALK signaling pathways inhibited by Brigatinib.

CRISPR-Cas9 Screening Workflow
The overall workflow involves introducing a pooled sgRNA library into Cas9-expressing cells,

applying drug selection with Brigatinib, and identifying genes whose knockout is enriched

(resistance) or depleted (sensitivity) in the surviving cell population through next-generation

sequencing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12378538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Screening

3. Analysis & Validation

Generate Cas9-expressing
stable cancer cell line

Transduce cells with sgRNA library
(Low MOI)

Amplify pooled lentiviral
sgRNA library

Select transduced cells
(e.g., Puromycin)

Split population:
- Control (DMSO)

- Treatment (Brigatinib)

Harvest surviving cells &
extract genomic DNA

Amplify sgRNA sequences via PCR

Next-Generation Sequencing (NGS)

Computational Analysis:
Identify enriched (resistance) &
depleted (sensitivity) sgRNAs

Validate hits using
individual sgRNAs

Click to download full resolution via product page

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell
Line
Objective: To create a cancer cell line that constitutively expresses the Cas9 nuclease, which is

a prerequisite for a pooled CRISPR knockout screen.

Materials:
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ALK-positive cancer cell line (e.g., H3122, H2228)

LentiCas9-Blast plasmid (or similar vector with Cas9 and a selection marker)

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells

Transfection reagent (e.g., Lipofectamine 3000)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

Blasticidin (or other appropriate selection antibiotic)

Polybrene

Methodology:

Lentivirus Production: a. Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and

the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest

the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm

filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

Transduction: a. Seed the target ALK-positive cancer cells in a 6-well plate. b. The next day,

infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOIs) in the

presence of Polybrene (4-8 µg/mL).

Selection: a. 48 hours post-transduction, replace the medium with fresh medium containing

the selection antibiotic (e.g., Blasticidin). The appropriate concentration should be

determined beforehand from a kill curve on the parental cell line. b. Continue to culture the

cells under selection pressure, replacing the medium every 2-3 days, until all non-transduced

control cells have died.

Expansion and Validation: a. Expand the surviving pool of antibiotic-resistant cells. b.

Validate Cas9 expression and activity via Western Blot for the Cas9 protein and a functional

assay (e.g., SURVEYOR assay or T7E1 assay after transducing with a control sgRNA
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targeting a non-essential gene).[18] c. Freeze down vials of the validated Cas9-expressing

stable cell line.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To perform a genome-scale screen to identify genes that modify Brigatinib sensitivity.

Materials:

Validated Cas9-expressing stable cell line

Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

Puromycin (or other antibiotic corresponding to the sgRNA vector)

Brigatinib (dissolved in DMSO)

DMSO (vehicle control)

Genomic DNA extraction kit

High-fidelity polymerase for PCR

Primers for amplifying the sgRNA cassette

Next-Generation Sequencing (NGS) platform

Methodology:

Library Transduction: a. Plate a sufficient number of Cas9-expressing cells to achieve at

least 300-500x coverage of the sgRNA library (e.g., for a library of 100,000 sgRNAs, use 30-

50 million cells). b. Transduce the cells with the pooled sgRNA library at a low MOI (0.2-0.4)

to ensure that most cells receive a single sgRNA.

Selection of Transduced Cells: a. 48 hours post-transduction, begin selection with puromycin

to eliminate non-transduced cells. b. Maintain selection for 2-4 days until a control plate of

non-transduced cells shows complete cell death.
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Brigatinib Treatment: a. After selection, harvest a baseline cell sample (T=0) and freeze the

pellet for later gDNA extraction. b. Split the remaining cell population into two main arms: a

control arm treated with DMSO and a treatment arm treated with Brigatinib. c. The

concentration of Brigatinib should be pre-determined to be the IC50-IC80 dose after 10-14

days of treatment, allowing for the selection of resistant cells while maintaining a sufficient

population for analysis. d. Culture the cells for 14-21 days, passaging as needed and

maintaining library representation (i.e., do not let cell numbers fall below the library coverage

level).

Sample Collection and gDNA Extraction: a. At the end of the screen, harvest cell pellets from

both the DMSO and Brigatinib arms. b. Extract genomic DNA (gDNA) from the T=0, DMSO,

and Brigatinib samples using a commercial kit.

sgRNA Amplification and Sequencing: a. Use a two-step PCR protocol to amplify the sgRNA-

containing cassettes from the gDNA. The first PCR amplifies the region, and the second

adds sequencing adapters and barcodes. b. Pool the barcoded PCR products and perform

NGS to determine the read counts for each sgRNA in each sample.

Data Analysis: a. Align sequencing reads to the sgRNA library reference to get raw read

counts. b. Normalize the counts and compare the sgRNA representation in the Brigatinib-

treated sample to the DMSO-treated (or T=0) sample using statistical packages like

MAGeCK or edgeR.[19] c. "Hits" are identified as genes for which the corresponding

sgRNAs are significantly depleted (sensitizers) or enriched (resistance modifiers) in the

Brigatinib-treated population.

Protocol 3: Hit Validation
Objective: To confirm that the knockout of a candidate gene identified in the primary screen

truly modifies Brigatinib sensitivity.

Materials:

Cas9-expressing stable cell line

Individual sgRNA constructs (at least two different sgRNAs per gene) targeting the hit

gene(s)
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A non-targeting control sgRNA construct

Brigatinib

Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo, Resazurin, or Crystal Violet)

[20][21]

Methodology:

Individual Gene Knockout: a. Transduce the Cas9-expressing cell line with lentivirus carrying

individual sgRNAs for the hit gene(s) or a non-targeting control. b. Select the transduced

cells with the appropriate antibiotic. c. Verify successful gene knockout via Sanger

sequencing of the target locus (to detect indels) and/or Western Blot to confirm loss of

protein expression.

Cell Viability Assay: a. Seed the validated knockout cells and control cells into 96-well plates.

b. The next day, treat the cells with a range of Brigatinib concentrations (e.g., a 10-point, 3-

fold serial dilution). Include a DMSO-only control. c. Incubate for 72-96 hours. d. Measure

cell viability using an appropriate assay (e.g., CellTiter-Glo for ATP levels, which indicates

metabolic activity).[21]

Data Analysis: a. Normalize the viability data to the DMSO-treated control for each cell line.

b. Plot the dose-response curves and calculate the IC50 values. c. A significant rightward

shift in the IC50 for the knockout cells compared to the control indicates that loss of the gene

confers resistance. A leftward shift indicates sensitization.

Colony Formation Assay (Long-Term Survival): a. Seed a low number of knockout and

control cells in 6-well plates. b. Treat with a fixed, clinically relevant concentration of

Brigatinib or DMSO. c. Allow cells to grow for 10-14 days, until visible colonies form. d. Fix,

stain (e.g., with crystal violet), and count the colonies. A greater number or size of colonies in

the knockout line under Brigatinib treatment confirms a resistance phenotype.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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